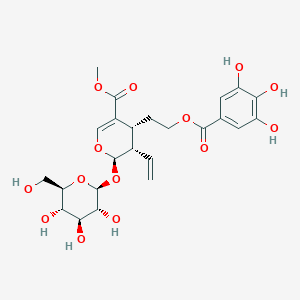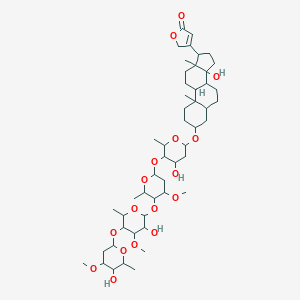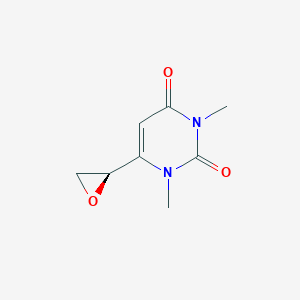![molecular formula C17H26N2O3 B238394 N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide is a chemical compound that is commonly referred to as MPMP. This compound has been the subject of extensive scientific research due to its potential use in various fields. MPMP is a synthetic compound that is synthesized using specific methods to achieve a high level of purity.
Mecanismo De Acción
The mechanism of action of MPMP is not fully understood, but it is believed to work by inhibiting specific enzymes in the body. These enzymes are responsible for the production of inflammatory molecules and can contribute to the development of various diseases. By inhibiting these enzymes, MPMP may be able to reduce inflammation and prevent the development of certain diseases.
Biochemical and Physiological Effects:
MPMP has been shown to have several biochemical and physiological effects. In animal studies, MPMP has been shown to reduce inflammation and improve cognitive function. Additionally, MPMP has been shown to have potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MPMP in lab experiments is its potential as a drug candidate. MPMP has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and Alzheimer's disease. However, one of the limitations of using MPMP in lab experiments is its limited availability. MPMP is a synthetic compound that requires specific methods to achieve a high level of purity, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for MPMP research. One area of research could be in the development of new drugs for the treatment of Alzheimer's disease. MPMP has been shown to have potential as a treatment for this disease, and further research could help to determine its efficacy. Additionally, further research could be conducted to determine the potential of MPMP as an anti-cancer agent. Finally, research could be conducted to develop new synthesis methods for MPMP that could make it more readily available for use in lab experiments.
Métodos De Síntesis
The synthesis of MPMP involves several steps that require careful attention to detail to achieve a high level of purity. The first step involves the reaction of 2-methoxy-4-nitroaniline with 3-methylbutanoyl chloride to form 2-methoxy-4-[(3-methylbutanoyl)amino]nitrobenzene. The second step involves the reduction of the nitro group using palladium on carbon to form 2-methoxy-4-[(3-methylbutanoyl)amino]aniline. The final step involves the reaction of 2-methoxy-4-[(3-methylbutanoyl)amino]aniline with pentanoyl chloride to form MPMP.
Aplicaciones Científicas De Investigación
MPMP has been the subject of extensive scientific research due to its potential use in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. MPMP has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and Alzheimer's disease.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-[2-methoxy-4-(3-methylbutanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C17H26N2O3/c1-5-6-7-16(20)19-14-9-8-13(11-15(14)22-4)18-17(21)10-12(2)3/h8-9,11-12H,5-7,10H2,1-4H3,(H,18,21)(H,19,20) |
Clave InChI |
AEICVQAATGMLRO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC(C)C)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)

![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
